molecular formula C17H16N2O3S2 B4621120 ethyl 4-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-3-oxobutanoate

ethyl 4-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-3-oxobutanoate

Cat. No.: B4621120
M. Wt: 360.5 g/mol
InChI Key: DZGXZCWVRIHHQJ-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-3-oxobutanoate, also known as compound 1, is a novel small molecule with potential applications in scientific research. This compound has been synthesized using a multi-step process, and its mechanism of action and biochemical and physiological effects have been studied in vitro and in vivo. In

Scientific Research Applications

Synthesis and Material Applications

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines. These compounds are derived from the diazoketoester using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, either directly in a single step or with just one additional step, showcasing the compound's utility in creating diverse chemical structures (Honey et al., 2012).

Antimicrobial and Antioxidant Activities

Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, was characterized and found to exhibit weak antibacterial activity against various pathogens. This compound's synthesis and biological evaluation highlight the potential for designing novel antimicrobial agents (Kariyappa et al., 2016). Another study focused on ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which was evaluated for antimicrobial and antioxidant activities, showcasing the compound's potential in developing new therapeutic agents with dual functionalities (Kumar et al., 2016).

Electrochromic Properties

The electropolymerization of novel thieno[3,2-b]thiophene-based compounds with electron-withdrawing side groups leads to electroactive conjugated polymers with significant electrochromic properties. These materials change color rapidly in response to electrical stimuli, indicating their potential in developing advanced electrochromic devices (Shao et al., 2017).

Antifibrotic Agents

Substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and their derivatives were synthesized and evaluated for antifibrotic activity. Some compounds exhibited potent antifibrotic activity without adverse effects on liver and kidney functions, highlighting the potential of these compounds in treating fibrotic diseases (Ismail & Noaman, 2005).

Properties

IUPAC Name

ethyl 4-(3-cyano-6-methyl-4-thiophen-2-ylpyridin-2-yl)sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-22-16(21)8-12(20)10-24-17-14(9-18)13(7-11(2)19-17)15-5-4-6-23-15/h4-7H,3,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGXZCWVRIHHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC(=CC(=C1C#N)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-3-oxobutanoate
Reactant of Route 3
ethyl 4-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-3-oxobutanoate
Reactant of Route 5
ethyl 4-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-3-oxobutanoate
Reactant of Route 6
ethyl 4-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-3-oxobutanoate

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